Methyl 3,5-bis(bromomethyl)benzoate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3,5-bis(bromomethyl)benzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 3,5-dimethylbenzoate. The reaction typically uses bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃) under controlled conditions . The reaction proceeds via electrophilic aromatic substitution, where the bromine atoms replace the hydrogen atoms on the methyl groups.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and efficiency .
Chemical Reactions Analysis
Types of Reactions: Methyl 3,5-bis(bromomethyl)benzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form methyl 3,5-dimethylbenzoate using reducing agents like lithium aluminum hydride (LiAlH₄).
Oxidation Reactions: Oxidation of the methyl groups can lead to the formation of carboxylic acids.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO₄) in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of azides, thiols, or ethers depending on the nucleophile used.
Reduction: Formation of methyl 3,5-dimethylbenzoate.
Oxidation: Formation of 3,5-bis(carboxymethyl)benzoic acid.
Scientific Research Applications
Methyl 3,5-bis(bromomethyl)benzoate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Material Science: Utilized in the synthesis of polymers and advanced materials.
Biological Studies: Investigated for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of methyl 3,5-bis(bromomethyl)benzoate involves its reactivity towards nucleophiles and electrophiles. The bromine atoms on the benzene ring make it susceptible to nucleophilic substitution reactions, where nucleophiles attack the carbon atoms bonded to bromine, leading to the formation of new bonds . The ester group can also participate in various reactions, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
- Methyl 3-(bromomethyl)benzoate
- Methyl 4-(bromomethyl)benzoate
- Methyl 5-(bromomethyl)-2-chlorobenzoate
- Methyl 5-(bromomethyl)-2-fluorobenzoate
Uniqueness: Methyl 3,5-bis(bromomethyl)benzoate is unique due to the presence of two bromomethyl groups at the 3 and 5 positions on the benzene ring. This structural feature provides distinct reactivity patterns compared to its mono-brominated counterparts. The compound’s ability to undergo multiple substitution reactions makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
methyl 3,5-bis(bromomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Br2O2/c1-14-10(13)9-3-7(5-11)2-8(4-9)6-12/h2-4H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKDYWLKLAIJZPL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)CBr)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00453198 | |
Record name | Methyl 3,5-bis(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29333-41-3 | |
Record name | Methyl 3,5-bis(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00453198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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